2-(1,2-benzoxazol-3-yl)-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]acetamide
Description
2-(1,2-Benzoxazol-3-yl)-N-[(1,1-dioxo-1λ⁶-thiolan-3-yl)methyl]acetamide is a heterocyclic acetamide derivative featuring a 1,2-benzoxazole core and a sulfolane (1,1-dioxothiolan) substituent. The benzoxazole moiety is a fused bicyclic system containing oxygen and nitrogen, known for its role in modulating pharmacokinetic and pharmacodynamic properties in medicinal chemistry . The sulfolane group, a polar aprotic sulfone-containing structure, enhances solubility and metabolic stability compared to non-polar analogs .
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[(1,1-dioxothiolan-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c17-14(15-8-10-5-6-21(18,19)9-10)7-12-11-3-1-2-4-13(11)20-16-12/h1-4,10H,5-9H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHAIMCEJHPTGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CNC(=O)CC2=NOC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,2-benzoxazol-3-yl)-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]acetamide is a synthetic organic molecule that has attracted attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and findings.
Chemical Structure
The compound features a benzoxazole ring and a thiolane moiety, which are known for their diverse biological activities. The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have indicated that derivatives of benzoxazole exhibit significant antimicrobial properties. For instance, compounds with similar structures have been shown to inhibit quorum sensing (QS) in bacteria such as Pseudomonas aeruginosa, which is crucial for their virulence. The inhibition of QS leads to a reduction in biofilm formation and virulence factor production, suggesting that the compound may serve as a potential antimicrobial agent .
Table 1: Antimicrobial Activity of Related Benzoxazole Compounds
| Compound Name | Activity Type | Bacterial Strain | IC50 (µM) |
|---|---|---|---|
| Compound 1 | QS Inhibitor | P. aeruginosa PA01 | 15 |
| Compound 6 | QS Inhibitor | P. aeruginosa PA01 | 12 |
| Compound 11 | QS Inhibitor | P. aeruginosa PA01 | 18 |
Anticancer Activity
The benzoxazole derivatives have also been investigated for their anticancer properties. Studies suggest that these compounds can inhibit protein tyrosine kinases (PTKs), which are often overexpressed in various cancers. The inhibition of PTKs can lead to reduced proliferation of cancer cells and enhanced apoptosis .
Case Study:
In vitro studies demonstrated that certain benzoxazole derivatives significantly inhibited the growth of human cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of cell cycle arrest and apoptosis through caspase activation.
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways. By modulating these pathways, the compound may offer therapeutic benefits in treating inflammatory diseases .
The biological activity of 2-(1,2-benzoxazol-3-yl)-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]acetamide is believed to involve several mechanisms:
- Interaction with DNA and Proteins: The benzoxazole moiety can intercalate with DNA or bind to specific proteins, disrupting their function.
- Quorum Sensing Inhibition: By interfering with bacterial communication systems, it can reduce pathogenicity.
- Enzyme Inhibition: The thiolane group may enhance binding affinity to target enzymes involved in inflammation and cancer progression.
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound’s structural analogs share the acetamide backbone but differ in heterocyclic cores and substituents:
Key Observations :
- Heterocyclic Core : The 1,2-benzoxazole in the target compound provides a rigid aromatic system, similar to benzisoxazole and benzothiazole derivatives. Benzothiazoles are often prioritized for anticancer activity due to enhanced π-π stacking interactions , while benzisoxazoles are explored for antimicrobial and CNS applications .
- Sulfolane vs. Sulfone/Sulfonamide Groups : The sulfolane (tetrahydrothiophene-1,1-dioxide) in the target compound offers higher polarity and water solubility compared to simple sulfone or chloro substituents in analogs . This may improve bioavailability but reduce blood-brain barrier penetration.
- Substituent Effects : Chloromethyl groups (as in ) confer reactivity for further functionalization but may reduce metabolic stability. Trifluoromethyl groups () enhance lipophilicity and binding affinity to hydrophobic targets.
Pharmacological and Physicochemical Profiles
- Solubility: The sulfolane group in the target compound likely enhances aqueous solubility compared to chloromethyl or aryl-substituted analogs, which rely on ethanol or DMSO for dissolution .
- Target Affinity : Benzoxazole’s oxygen atom may engage in hydrogen bonding with biological targets (e.g., enzymes or receptors), similar to benzisoxazole’s nitrogen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
